molecular formula C19H21N3O6S B2519815 1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea CAS No. 1023483-63-7

1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea

Cat. No. B2519815
CAS RN: 1023483-63-7
M. Wt: 419.45
InChI Key: UOWIIVXHSOMNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea is a useful research compound. Its molecular formula is C19H21N3O6S and its molecular weight is 419.45. The purity is usually 95%.
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Scientific Research Applications

Protein Stability and Urea Interaction

Proteins, being marginally stable in aqueous solutions, are significantly influenced by small organic molecules called cosolvents. Urea, specifically, is a widely recognized denaturant in protein folding studies, where it has been shown to interact favorably with peptide backbones and amino acid side chains, thus denaturing proteins through a direct mechanism. This understanding of urea's action on protein stability has been enhanced through both experimental and computational studies, offering insights into its potential application in protein-related research and biotechnology (Canchi & Garcia, 2013).

Urea Biosensors for Health Monitoring

Advancements in biosensors for detecting urea concentrations highlight its application in monitoring health conditions, including renal failure and various metabolic disorders. Urea biosensors, utilizing enzyme urease as a bioreceptor element, have been developed using innovative materials for enzyme immobilization, demonstrating the necessity of urea detection in both clinical and environmental settings. This technology's evolution underscores urea's role in biomedical engineering and diagnostics, offering a comprehensive overview of sensing parameters and potential clinical applications (Botewad et al., 2021).

Organic Carbonates Synthesis

Organic carbonates, utilized in various industrial applications, can be synthesized through the alcoholysis of urea, presenting a green and efficient method for producing key compounds like dimethyl carbonate (DMC) and diethyl carbonate (DEC). This approach, emphasizing the use of urea for generating organic carbonates, aligns with sustainability goals by leveraging urea's properties for the synthesis of environmentally benign compounds. The method stands out for its favorable thermodynamics and the possibility of recycling ammonia, highlighting urea's versatility in chemical manufacturing and environmental conservation (Shukla & Srivastava, 2017).

Urease Inhibitors in Medicine

Urease, an enzyme crucial for hydrolyzing urea, plays a significant role in infections caused by Helicobacter pylori and other pathogens. Research on urease inhibitors has unveiled potential medical applications, suggesting that targeting urease with specific inhibitors could provide therapeutic benefits against gastric and urinary tract infections. This area of study opens up new avenues for the development of drugs based on urea derivatives, emphasizing the compound's significance in pharmaceutical research and therapy (Kosikowska & Berlicki, 2011).

Urea Utilization in Ruminants

In agricultural science, urea serves as a non-protein nitrogen source in ruminant diets, enhancing feed efficiency and protein synthesis by rumen microbes. This application of urea in animal nutrition underlines its importance in sustainable farming practices, where it contributes to improved livestock production efficiency and nutrient recycling. The ongoing research in this field aims to optimize urea utilization in ruminant feeding, supporting the agricultural industry's sustainability goals (Jin et al., 2018).

properties

IUPAC Name

1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-19(2)11-13-7-6-10-15(17(13)28-19)27-12-16(23)20-21-18(24)22-29(25,26)14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWIIVXHSOMNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=O)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.